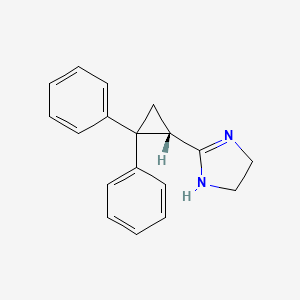
Cifenline, (S)-
Übersicht
Beschreibung
Escibenzolin, auch bekannt als das S(+)-Enantiomer von Cibenzolin, ist ein Antiarrhythmikum. Es wird hauptsächlich zur Behandlung von Herzrhythmusstörungen eingesetzt, die unregelmäßige Herzschläge sind, die zu schweren gesundheitlichen Komplikationen führen können. Escibenzolin wirkt durch Stabilisierung der elektrischen Aktivität des Herzens und verhindert so unregelmäßige Herzrhythmen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Escibenzolin umfasst mehrere Schritte, beginnend mit einfachen organischen Verbindungen. Eine gängige Methode beinhaltet die Reaktion eines substituierten Benzylamins mit einem Keton unter Bildung eines Zwischenprodukts, das dann cyclisiert wird, um das Endprodukt zu erzeugen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base, wie z. B. Natriumhydroxid, und eines Lösungsmittels wie Ethanol. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsmaterialien zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion von Escibenzolin unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, was für die Aufrechterhaltung der Qualität und Ausbeute des Produkts unerlässlich ist. Die Verwendung von Katalysatoren, wie z. B. Palladium auf Kohlenstoff, kann die Effizienz der Synthese ebenfalls verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
Escibenzolin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Escibenzolin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können Escibenzolin in seine reduzierten Formen umwandeln. Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Escibenzolin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. .
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: N-Bromsuccinimid in Tetrachlorkohlenstoff
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate von Escibenzolin.
Reduktion: Reduzierte Formen von Escibenzolin.
Substitution: Halogenierte Derivate von Escibenzolin
Wissenschaftliche Forschungsanwendungen
Escibenzolin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in der Untersuchung von Antiarrhythmika und deren Mechanismen.
Biologie: Untersuchung seiner Auswirkungen auf zelluläre Ionenkanäle und elektrische Aktivität.
Medizin: Untersuchung seiner möglichen Verwendung bei der Behandlung anderer Herzerkrankungen und seiner Wechselwirkungen mit anderen Medikamenten.
Industrie: Verwendet bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der Qualitätskontrolle
Wirkmechanismus
Escibenzolin übt seine Wirkung aus, indem es Natriumkanäle im Herzen blockiert. Diese Wirkung stabilisiert die Herzzellmembranen und verhindert die abnormale elektrische Aktivität, die zu Arrhythmien führen kann. Die Verbindung zielt speziell auf die spannungsgesteuerten Natriumkanäle ab, wodurch die Erregbarkeit von Herzmuskelzellen reduziert wird und so unregelmäßige Herzschläge verhindert werden .
Analyse Chemischer Reaktionen
Types of Reactions
Escibenzoline undergoes several types of chemical reactions, including:
Oxidation: Escibenzoline can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Escibenzoline into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Escibenzoline can undergo substitution reactions, where one functional group is replaced by another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in carbon tetrachloride
Major Products Formed
Oxidation: Oxidized derivatives of Escibenzoline.
Reduction: Reduced forms of Escibenzoline.
Substitution: Halogenated derivatives of Escibenzoline
Wissenschaftliche Forschungsanwendungen
Escibenzoline has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents and their mechanisms.
Biology: Investigated for its effects on cellular ion channels and electrical activity.
Medicine: Studied for its potential use in treating other cardiac conditions and its interactions with other medications.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
Escibenzoline exerts its effects by blocking sodium channels in the heart. This action stabilizes the cardiac cell membranes and prevents abnormal electrical activity that can lead to arrhythmias. The compound specifically targets the voltage-gated sodium channels, reducing the excitability of cardiac cells and thereby preventing irregular heartbeats .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cibenzolin: Das racemische Gemisch, von dem Escibenzolin das S(+)-Enantiomer ist.
Lidocain: Ein weiteres Antiarrhythmikum mit ähnlichem Wirkmechanismus.
Flecainid: Eine Verbindung, die zur Behandlung ähnlicher Herzerkrankungen eingesetzt wird.
Einzigartigkeit
Escibenzolin ist aufgrund seiner spezifischen enantiomeren Form einzigartig, die eine gezieltere und möglicherweise effektivere Behandlung von Arrhythmien im Vergleich zu seinem racemischen Gemisch bietet. Seine spezifische Wirkung auf Natriumkanäle unterscheidet es auch von anderen Antiarrhythmika, die breitere oder andere Ziele haben können .
Eigenschaften
IUPAC Name |
2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103419-18-7 | |
| Record name | Cifenline, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESCIBENZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


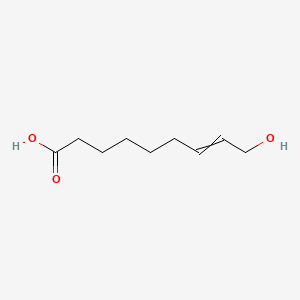
![(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B561133.png)
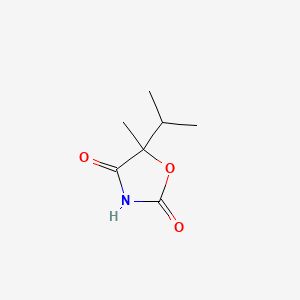



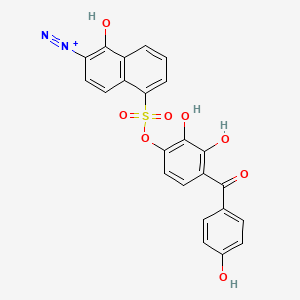
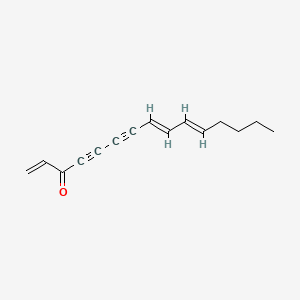
![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)
![7-Nitro-1H-benzo[d]imidazole-2,5-diol](/img/structure/B561150.png)


